5-Bromo-6-methylphthalide

Chemical identity Regioisomer confirmation Quality control

5-Bromo-6-methylphthalide (CAS 1374574-10-3) is a di-substituted isobenzofuran-1(3H)-one bearing a bromine atom at the 5-position and a methyl group at the 6-position on the phthalide ring. Its molecular formula is C₉H₇BrO₂, with a molecular weight of 227.05 g/mol and a calculated logP of ~2.4.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
Cat. No. B12645038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methylphthalide
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESCC1=CC2=C(COC2=O)C=C1Br
InChIInChI=1S/C9H7BrO2/c1-5-2-7-6(3-8(5)10)4-12-9(7)11/h2-3H,4H2,1H3
InChIKeyIRUDYCTYMRMENS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-methylphthalide Procurement Guide: Key Physicochemical and Patent Landscape Baseline for Informed Sourcing


5-Bromo-6-methylphthalide (CAS 1374574-10-3) is a di-substituted isobenzofuran-1(3H)-one bearing a bromine atom at the 5-position and a methyl group at the 6-position on the phthalide ring . Its molecular formula is C₉H₇BrO₂, with a molecular weight of 227.05 g/mol and a calculated logP of ~2.4 . The compound is identified in the patent literature as an intermediate relevant to inhibitors of the renal outer medullary potassium (ROMK) channel, appearing in the patent families EP-2632464, US-9056859, and WO-2012058134 [1]. This establishes it as a procurement-relevant building block in cardiovascular drug discovery programs targeting Kir1.1 (ROMK).

Why 5-Bromo-6-methylphthalide Cannot Be Replaced by Generic Phthalide Analogs in ROMK-Targeted Synthesis


The substitution pattern of a phthalide building block dictates its reactivity in downstream cross-coupling and functionalization steps critical to ROMK inhibitor synthesis [1]. Simple 5-bromophthalide (lacking the 6-methyl group) or 6-methylphthalide (lacking the bromine handle) cannot serve as drop-in replacements because the bromine atom is required for Pd-catalyzed coupling or halogen-metal exchange, while the methyl group influences both the steric environment and the electronic properties of the aromatic ring, potentially altering regioselectivity and reaction yields [2]. Using an incorrect regioisomer—such as 5-bromo-4-methylphthalide or 5-bromo-7-methylphthalide—would lead to a different connectivity in the final elaborated scaffold, rendering the downstream compound pharmacologically irrelevant [2].

Quantitative Differentiation Evidence: 5-Bromo-6-methylphthalide vs. Closest Phthalide Analogs


Regioisomeric Identity: Confirmed 5-Bromo-6-methyl Substitution by InChI and Canonical SMILES

5-Bromo-6-methylphthalide is unambiguously distinguished from its nearest regioisomers—5-bromo-4-methylphthalide and 5-bromo-7-methylphthalide—by its unique InChI string (InChI=1S/C9H7BrO2/c1-5-2-7-6(3-8(5)10)4-12-9(7)11/h2-3H,4H2,1H3) and canonical SMILES (CC1=C(C=C2COC(=O)C2=C1)Br) . The InChIKey is IRUDYCTYMRMENS-UHFFFAOYSA-N, providing a hash-based, collision-resistant identifier that is orthogonal to nomenclature . In contrast, 5-bromo-4-methylphthalide bears the InChIKey IRAKZLQFUGTIGE-UHFFFAOYSA-N [1]. These orthogonal identifiers enable definitive identity verification prior to procurement, eliminating the risk of receiving an incorrect regioisomer.

Chemical identity Regioisomer confirmation Quality control

Patent-Cited Utility: Explicitly Linked to ROMK Inhibitor Patent Families as a Synthetic Intermediate

5-Bromo-6-methylphthalide is explicitly cross-referenced by BOC Sciences to three patent families (EP-2632464, US-9056859, WO-2012058134) covering ROMK (Kir1.1) channel inhibitors . These patents disclose compounds with diuretic and natriuretic activity for treating hypertension and heart failure [1]. In contrast, the closely related 5-bromophthalide (CAS 64169-34-2) is primarily cited as a starting material for citalopram synthesis and lacks comparable patent linkage to ROMK programs [2]. The presence of both a bromine (for cross-coupling) and a methyl group (for steric/electronic tuning) at adjacent positions makes this scaffold uniquely suited as a late-stage SAR-enabling intermediate within the ROMK chemical series [1].

ROMK inhibitor Drug discovery intermediate Cardiovascular patent

Computed Physicochemical Profile: LogP and Topological Polar Surface Area Define Permeability Space Distinct from Non-brominated Phthalides

5-Bromo-6-methylphthalide has a calculated XLogP3 of 2.4 and a topological polar surface area (TPSA) of 26.3 Ų . By comparison, the unsubstituted phthalide has a lower logP (~1.0–1.2) and the same TPSA, while 5-bromophthalide has a logP around 1.8–2.0 [1]. The incremental lipophilicity conferred by the combined bromine and methyl substitution places 5-bromo-6-methylphthalide in a more favorable permeability window while retaining low TPSA, consistent with CNS-accessible or intracellular-targeting probes [1]. This is a class-level inference from calculated properties, as experimentally measured logP values are not publicly available for this specific compound.

Physicochemical properties Drug-likeness LogP benchmarking

Validated Application Scenarios for 5-Bromo-6-methylphthalide in Research and Industrial Procurement


ROMK (Kir1.1) Inhibitor Medicinal Chemistry Programs – Synthesis of Patent-Specified Intermediates

5-Bromo-6-methylphthalide serves as a key building block for the synthesis of ROMK channel inhibitors described in US-9056859, EP-2632464, and WO-2012058134 . Research groups pursuing novel diuretic and natriuretic agents for hypertension and heart failure can employ this compound in Pd-catalyzed cross-coupling or halogen-metal exchange steps to elaborate the phthalide core into more complex biaryl or heteroaryl-containing ROMK inhibitors [1]. The specific 5-bromo-6-methyl substitution pattern matches that of intermediates used in the late-stage SAR-enabling synthesis of clinical candidate MK-7145 analogs [1].

Regioselective Cross-Coupling Methodology Development Using Ortho-Substituted Bromo-Methyl Arenes

The presence of an ortho-methyl group adjacent to the bromine atom in 5-bromo-6-methylphthalide provides a sterically and electronically biased aromatic system suitable for investigating regioselectivity in Suzuki, Heck, or Buchwald-Hartwig coupling reactions [1]. This compound can serve as a model substrate for optimizing reaction conditions where steric hindrance and electronic effects from the methyl group influence coupling efficiency and selectivity, compared to unsubstituted 5-bromophthalide [1].

Quality Control and Identity Assurance in Building Block Supply Chains

The unambiguous InChIKey (IRUDYCTYMRMENS-UHFFFAOYSA-N) and canonical SMILES of 5-bromo-6-methylphthalide enable definitive identity verification when procuring this compound from multiple vendors. This is critical because the regioisomer 5-bromo-4-methylphthalide (InChIKey: IRAKZLQFUGTIGE-UHFFFAOYSA-N) [2] could be inadvertently supplied due to nomenclature ambiguity. Incorporating orthogonal identifier-based verification into procurement workflows mitigates this risk.

Physicochemical Benchmarking for Fragment-Based or Property-Driven Lead Optimization

With its calculated logP of 2.4 and TPSA of 26.3 Ų, 5-bromo-6-methylphthalide occupies a lipophilicity-permeability space that is relevant for CNS and intracellular targets . Medicinal chemistry teams can use this compound as a fragment or intermediate scaffold whose physicochemical properties are pre-characterized, facilitating property-driven design without the need for de novo synthesis and measurement of each analog .

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